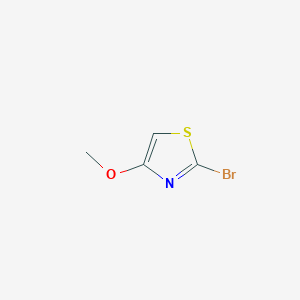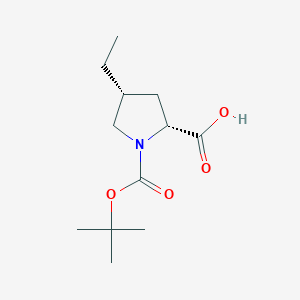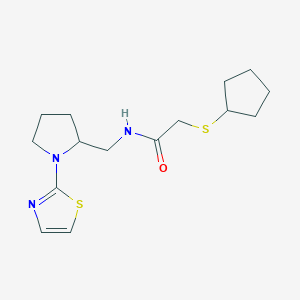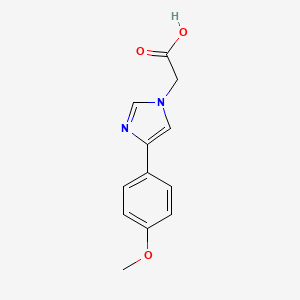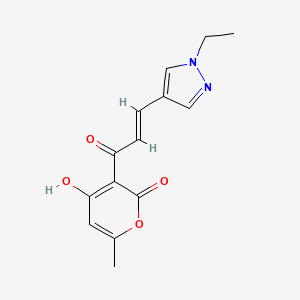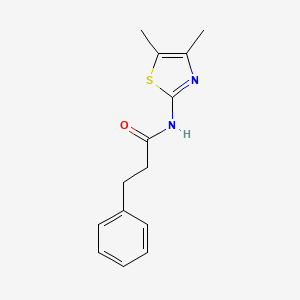![molecular formula C21H22N2O5 B2550995 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 850905-17-8](/img/structure/B2550995.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
One area of research has focused on the synthesis and evaluation of novel compounds for their antitumor properties. For instance, a study demonstrated the design, synthesis, and evaluation of a series of compounds showing significant broad-spectrum antitumor activity. These compounds were compared with positive controls and found to be more potent, indicating their potential as antitumor agents. Molecular docking studies further supported these findings by showing similar binding modes to known inhibitors, suggesting a mechanism through which these compounds could exert their effects (Ibrahim A. Al-Suwaidan et al., 2016).
Imaging Applications
Another study evaluated 18F-labeled PET ligands for their kinetics in the monkey brain and their imaging capabilities in infarcted rat brains. These compounds showed high uptake in TSPO-rich organs and increased binding in the ipsilateral side of infarcted rat brains, demonstrating their utility in imaging studies of TSPO expression. The kinetics observed in the monkey brain suggested these ligands' usefulness for imaging TSPO in primates, providing a tool for studying various neurological conditions (Joji Yui et al., 2010).
Antibacterial and Antifungal Agents
Research into novel quinazolinyl acetamides has shown promising antibacterial and antifungal activities. Synthesis of these derivatives involves sequencing reactions that yield compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs. These findings highlight the potential of such compounds as new antibacterial agents, addressing the need for new treatments due to rising antibiotic resistance (Manoj N. Bhoi et al., 2015).
Antimicrobial Activity
Compounds synthesized from 1,2,3,4-tetrahydroisoquinoline showed significant antimicrobial activity against a variety of bacteria, suggesting their potential as novel antimicrobial agents. This highlights the versatility of the chemical backbone in contributing to antimicrobial efficacy, providing a foundation for further development in this area (N. Rao et al., 2020).
Anti-inflammatory and Psychotropic Activities
New derivatives have been synthesized and shown to exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These compounds have demonstrated the ability to initiate apoptosis in cancer cells and possess antimicrobial action. Such multifunctional properties underscore the potential of these compounds for therapeutic applications in treating various conditions (A. Zablotskaya et al., 2013).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-23-9-8-15-16(21(23)25)4-3-5-17(15)28-13-20(24)22-14-6-7-18-19(12-14)27-11-10-26-18/h3-7,12H,2,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJVTDVVQXQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331794 |
Source


|
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850905-17-8 |
Source


|
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

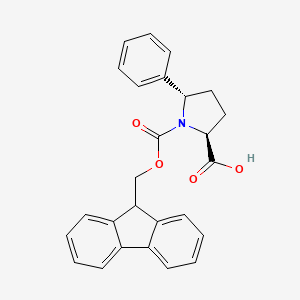
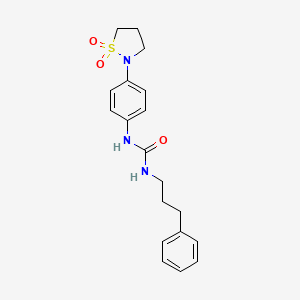
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
